molecular formula C13H13NO2 B11887823 (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine

(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine

Cat. No.: B11887823
M. Wt: 215.25 g/mol
InChI Key: INEMFHVZJWVMTR-ZROIWOOFSA-N
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Description

(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an ethoxy group attached to the naphthalene ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine typically involves the condensation reaction between 2-ethoxynaphthalene-1-carbaldehyde and hydroxylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mechanism involves the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine is used as a building block for the synthesis of more complex organic molecules

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of dyes and pigments. Its naphthalene core provides excellent chromophoric properties, making it suitable for use in various coloring applications.

Mechanism of Action

The mechanism of action of (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide
  • Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
  • 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone

Uniqueness

Compared to similar compounds, (NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine stands out due to its unique combination of an ethoxy group and a hydroxylamine functional group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C13H13NO2/c1-2-16-13-8-7-10-5-3-4-6-11(10)12(13)9-14-15/h3-9,15H,2H2,1H3/b14-9-

InChI Key

INEMFHVZJWVMTR-ZROIWOOFSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N\O

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NO

Origin of Product

United States

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